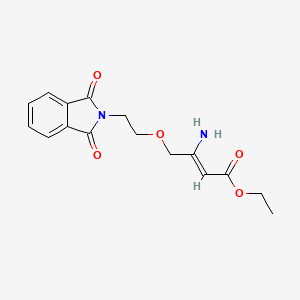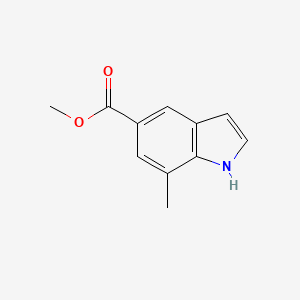
Methyl 7-methyl-1H-indole-5-carboxylate
Vue d'ensemble
Description
“Methyl 7-methyl-1H-indole-5-carboxylate” is a substituted 1H-indole . It can be prepared by the esterification of indole-5-carboxylic acid . It has been used as a reactant in various processes such as the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .
Synthesis Analysis
The compound can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .
Molecular Structure Analysis
The molecular formula of “Methyl 7-methyl-1H-indole-5-carboxylate” is C10H9NO2 . It has an average mass of 175.184 Da and a monoisotopic mass of 175.063324 Da .
Chemical Reactions Analysis
“Methyl 7-methyl-1H-indole-5-carboxylate” has been used as a reactant in various chemical reactions. These include its use in the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .
Physical And Chemical Properties Analysis
“Methyl 7-methyl-1H-indole-5-carboxylate” has a molecular formula of C10H9NO2 . It has an average mass of 175.184 Da and a monoisotopic mass of 175.063324 Da .
Applications De Recherche Scientifique
Synthesis of Conformationally Constrained Derivatives
Research by Horwell et al. (1994) focused on synthesizing novel 3,4-fused tryptophan analogues, including compounds similar to methyl 7-methyl-1H-indole-5-carboxylate. These derivatives, designed for peptide and peptoid conformation elucidation, feature a ring that limits the conformational flexibility of the side chain while leaving amine and carboxylic acid groups free for further derivatization (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Spectroscopic and Computational Studies
Almutairi et al. (2017) conducted spectroscopic profiling and computational studies on methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), a compound related to methyl 7-methyl-1H-indole-5-carboxylate. Their study provided insights into the electronic nature, vibrational modes, UV-visible spectrum, and non-linear optical properties of MMIC, using FT-IR, FT-Raman, and UV spectroscopy (Almutairi et al., 2017).
Antagonist Synthesis for Biological Testing
Isherwood et al. (2012) described the efficient synthesis of a potent 5-HT6 antagonist derived from an epiminocyclohept[b]indole scaffold, which is structurally related to methyl 7-methyl-1H-indole-5-carboxylate. This work facilitated multi-gram scale production for advanced biological testing (Isherwood et al., 2012).
Cytotoxic Mannopyranosides of Indole Alkaloids
Hu et al. (2014) isolated new mannopyranosides of indole alkaloids from Zanthoxylum nitidum, including compounds structurally related to methyl 7-methyl-1H-indole-5-carboxylate. These alkaloids demonstrated significant cytotoxicities against tumor cell lines (Hu, Shi, Mao, Chen, & Li, 2014).
Synthesis of Indole Derivatives
Akbari and Faryabi (2023) reported a novel method for synthesizing 1-methyl-1H-indole-3-carboxylate derivatives, which are related to methyl 7-methyl-1H-indole-5-carboxylate. This method featured cross-dehydrogenative coupling and highlighted the reactivity of these molecules (Akbari & Faryabi, 2023).
Mécanisme D'action
Target of Action
Methyl 7-methyl-1H-indole-5-carboxylate, also known as 7-Methyl-1H-indole-5-carboxylic acid methyl ester, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 7-methyl-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-9(11(13)14-2)6-8-3-4-12-10(7)8/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOHUBDYDVDLNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441373 | |
| Record name | Methyl 7-methyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-methyl-1H-indole-5-carboxylate | |
CAS RN |
180624-25-3 | |
| Record name | Methyl 7-methyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





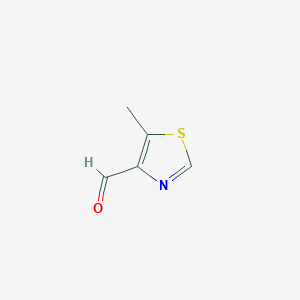



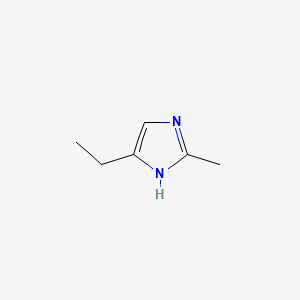
![1-(Imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1588982.png)
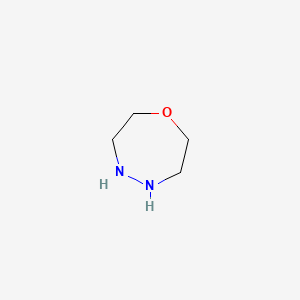


![5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1588988.png)

